molecular formula C10H14ClN B6159328 (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride CAS No. 2291338-11-7

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B6159328
CAS No.: 2291338-11-7
M. Wt: 183.7
InChI Key:
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Description

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride: is a chiral compound with significant importance in the field of medicinal chemistry. This compound is known for its unique structural features, which include a cyclopropane ring substituted with a phenyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Substitution: The phenyl group is introduced via a substitution reaction, where a suitable phenyl halide reacts with the cyclopropane intermediate.

    Amine Introduction: The amine group is introduced through a reductive amination process, where the cyclopropane intermediate reacts with a methylamine source in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium ions are used for aromatic substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the study of enzyme-substrate interactions due to its chiral nature.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
  • Studied as a precursor for the synthesis of pharmaceutical drugs.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    (1S,2R)-(+)-Ephedrine Hydrochloride: Shares a similar chiral structure and is used as a stimulant and bronchodilator.

    (1S,2R)-(+)-Pseudoephedrine Hydrochloride: Another chiral compound with decongestant properties.

    (1S,2R)-(+)-Norephedrine Hydrochloride: Known for its stimulant effects and used in weight loss supplements.

Uniqueness:

  • The unique cyclopropane ring in (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride distinguishes it from other similar compounds.
  • Its specific chiral configuration allows for selective interactions with biological targets, making it valuable in medicinal chemistry.

Properties

CAS No.

2291338-11-7

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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